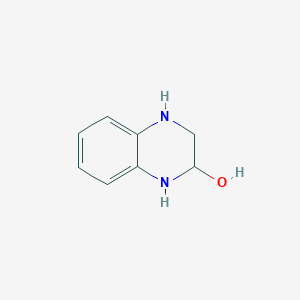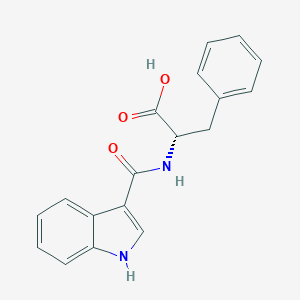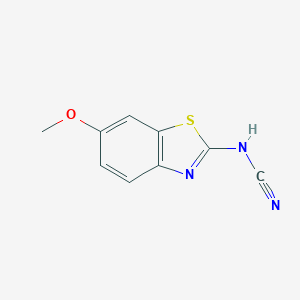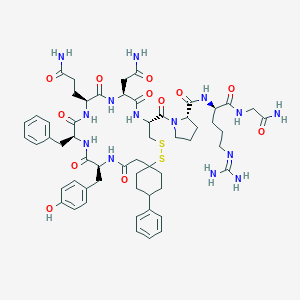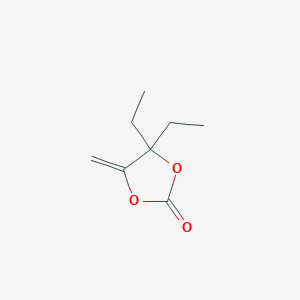
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile oxidant that can be used in a variety of chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In
Wirkmechanismus
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one acts as an oxidizing agent by transferring oxygen atoms to the substrate molecule. The mechanism of action involves the formation of an intermediate compound, which then reacts with the substrate molecule to form the oxidized product. The reaction is typically carried out in the presence of a solvent and a catalyst.
Biochemische Und Physiologische Effekte
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can cause skin irritation and may be toxic if ingested or inhaled. It is important to handle 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one with caution and to use appropriate safety precautions when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one in lab experiments is its high selectivity and efficiency as an oxidant. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can selectively oxidize certain functional groups without affecting others, which makes it a useful tool in organic synthesis. However, 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one is also highly reactive and can be difficult to handle. It is important to use appropriate safety precautions when working with 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
Zukünftige Richtungen
There are many potential future directions for research on 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one. One area of interest is the development of new synthetic methods using 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one as an oxidant. Another area of interest is the study of the biochemical and physiological effects of 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, particularly its potential toxicity. Finally, there is potential for the development of new applications for 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one, such as in the synthesis of new pharmaceuticals or agrochemicals.
Synthesemethoden
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one can be synthesized through a two-step process. The first step involves the reaction of diethyl malonate with paraformaldehyde in the presence of a Lewis acid catalyst to form 4,4-diethyl-5-hydroxymethylene-1,3-dioxolane-2-one. The second step involves the oxidation of the intermediate compound with Oxone® or potassium permanganate to form 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one.
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has been widely used in scientific research as an oxidant in organic synthesis. It has been used in the synthesis of a variety of compounds, including natural products, pharmaceuticals, and agrochemicals. 4,4-Diethyl-5-methylene-1,3-dioxolane-2-one has also been used in the oxidation of alcohols to aldehydes and ketones, which is an important step in the synthesis of many organic compounds.
Eigenschaften
CAS-Nummer |
111835-62-2 |
|---|---|
Produktname |
4,4-Diethyl-5-methylene-1,3-dioxolane-2-one |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4,4-diethyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-8(5-2)6(3)10-7(9)11-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
HAVHQVKVFDVVAK-UHFFFAOYSA-N |
SMILES |
CCC1(C(=C)OC(=O)O1)CC |
Kanonische SMILES |
CCC1(C(=C)OC(=O)O1)CC |
Synonyme |
1,3-Dioxolan-2-one, 4,4-diethyl-5-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



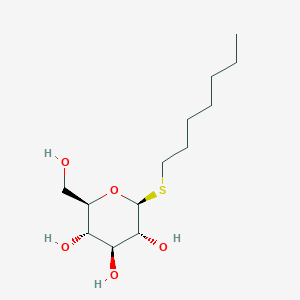
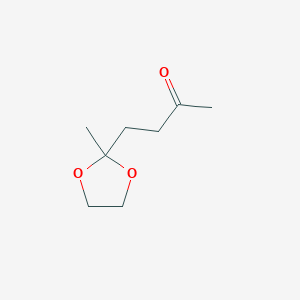

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
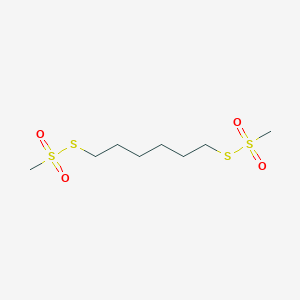
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
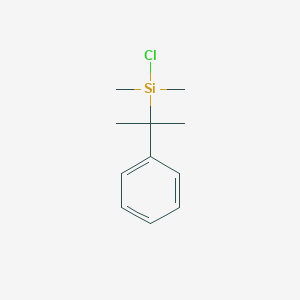
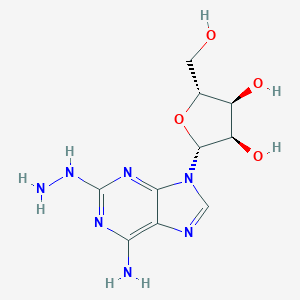
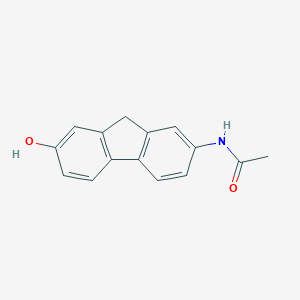
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
